molecular formula C11H18N2O3S B2396049 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide CAS No. 952901-13-2

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide

Cat. No. B2396049
M. Wt: 258.34
InChI Key: INIHWKGRTSZSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C11H18N2O3S . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,12H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 258.34 .

Scientific Research Applications

Antitubulin Agents

  • Scientific Field : Pharmacology and Oncology .
  • Application Summary : Compounds based on the 4,5,6,7-tetrahydrothieno [2,3- c ]pyridine and 4,5,6,7-tetrahydrobenzo [ b ]thiophene molecular skeleton, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, were designed, synthesized, and evaluated for antiproliferative activity .
  • Methods of Application : These compounds were evaluated for their antiproliferative activity on a panel of cancer cell lines. For selected highly active compounds, inhibition of tubulin polymerization, and cell cycle effects were studied .
  • Results : The 2- (3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b were identified as new antiproliferative agents that inhibit cancer cell growth with IC 50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Antibacterial Agents

  • Scientific Field : Pharmacology and Microbiology .
  • Application Summary : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
  • Methods of Application : These compounds were evaluated for their antibacterial activity against a variety of bacterial strains .
  • Results : The study revealed that 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4 H-1,2,4-triazole-3-thiol 36 showed the highest activity against Gram-positive bacteria, namely S. aureus and S. pyogenes, with MIC values of 0.264 and 0.132 mM, respectively .

Sulfonimidates Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
  • Methods of Application : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV) and sulfur (VI) reagents .
  • Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They have also been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Asymmetric N-Heterocycle Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : Tert-butanesulfinamide has been used in the asymmetric synthesis of N-heterocycles via sulfinimines .
  • Methods of Application : The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles .
  • Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

USP30 Inhibitors

  • Scientific Field : Pharmacology .
  • Application Summary : 3-Amino-N-(Tertbutylbenzenesulfonamide can be used as USP30 inhibitors .
  • Methods of Application : The specific methods of application for this compound as a USP30 inhibitor are not detailed in the available literature .
  • Results : The outcomes of using this compound as a USP30 inhibitor are not specified in the available literature .

Asymmetric Synthesis of Amines

  • Scientific Field : Organic Chemistry .
  • Application Summary : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades . It has been used in the asymmetric synthesis of N-heterocycles via sulfinimines .
  • Methods of Application : The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles .
  • Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Safety And Hazards

The compound has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N-tert-butyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIHWKGRTSZSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide

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